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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic REV-ERB agonist, SR9011
hydrochloride, and the primary natural REV-ERB ligand, heme. The information presented is

supported by experimental data to assist researchers in selecting appropriate tools for studying

the function of REV-ERB nuclear receptors in circadian rhythm, metabolism, and inflammation.

Introduction to REV-ERB Ligands
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components

of the mammalian circadian clock.[1] They function as transcriptional repressors, linking the

body's internal clock to metabolic and immune pathways.[1] The activity of REV-ERBs is

modulated by the binding of ligands. For years, they were considered orphan receptors until

heme was identified as their natural physiological ligand.[2][3] Subsequently, synthetic ligands

like SR9011 were developed as potent chemical probes to modulate REV-ERB activity for

research and potential therapeutic applications.[4][5]

Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for SR9011 and the natural

ligand, heme, based on published experimental data.
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Parameter
SR9011
Hydrochloride

Heme (Natural
Ligand)

Experimental
Method

Receptor Target
REV-ERBα and REV-

ERBβ

REV-ERBα and REV-

ERBβ

Ligand Binding

Assays

Mechanism of Action Agonist Agonist
Co-repressor

Recruitment Assays

Binding Affinity (IC₅₀)

REV-ERBα: 790 nM[4]

[6][7] REV-ERBβ: 560

nM[4][6][7]

Not Applicable
Cell-based Reporter

Assays

Binding Affinity (Kd) Not Widely Reported

~2-4 µM[3][8][9] Note:

Higher affinity (15-23

nM) reported for the

reduced LBD.[10]

Isothermal Titration

Calorimetry (ITC)

Functional Potency

(IC₅₀)

~620 nM (Bmal1

promoter assay)[4][6]
Not Applicable

Luciferase Reporter

Assays

Specificity

High for REV-ERBα/β;

no reported activity at

other nuclear

receptors.[4]

Binds to a wide range

of hemoproteins (e.g.,

hemoglobin,

cytochromes).[11]

Counter-Screening

Assays

Signaling Pathway and Mechanism of Action
Both SR9011 and heme function as REV-ERB agonists. Upon entering the ligand-binding

pocket of REV-ERB, they induce a conformational change that enhances the recruitment of the

Nuclear Receptor Corepressor (NCoR) complex, which includes Histone Deacetylase 3

(HDAC3).[3][8] This REV-ERB/NCoR complex then binds to REV-ERB response elements

(ROREs) on the promoters of target genes, most notably Bmal1 (Arntl), a core activator of the

circadian clock.[1][9] The recruitment of the repressive complex leads to histone deacetylation,

chromatin condensation, and suppression of target gene transcription.[8]
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REV-ERB Ligand Signaling Pathway
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Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare REV-ERB

ligands are provided below.

Ligand-Receptor Interaction: Time-Resolved FRET (TR-
FRET) Assay
This assay measures the ability of a ligand to modulate the interaction between the REV-ERB

Ligand-Binding Domain (LBD) and a corepressor peptide (e.g., from NCoR).

Objective: To determine if a compound acts as an agonist by enhancing REV-ERB/NCoR

interaction.

Materials:

GST-tagged REV-ERBα LBD protein.

Biotinylated peptide from NCoR containing the CoRNR box interaction motif.[12]

Assay Buffer (e.g., 50 mM MOPS, 50 mM NaF, 0.05 mM CHAPS, 5 mM DTT).[12]

Europium (Eu)-chelate-conjugated anti-GST antibody (Donor).

Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor).

Test compounds (e.g., SR9011) dissolved in DMSO.

Procedure:

Prepare a mix of GST-REV-ERBα LBD and biotin-NCoR peptide in assay buffer in a 384-

well plate.

Add test compounds at various concentrations. Incubate for a defined period (e.g., 1 hour)

at room temperature.

Add the Eu-conjugated antibody and Streptavidin-APC acceptor. Incubate to allow binding.
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Read the plate on a compatible reader, measuring emission at two wavelengths (one for

the acceptor, one for the donor).

The TR-FRET signal (ratio of acceptor/donor emission) is proportional to the proximity of

the LBD and the peptide. Agonists like SR9011 will produce a dose-dependent increase in

the FRET signal.[13]

Functional Activity: Bmal1 Promoter Luciferase Reporter
Assay
This cell-based assay quantifies the functional consequence of REV-ERB activation by

measuring the repression of a key target gene promoter.

Objective: To measure the potency (IC₅₀) of a REV-ERB agonist in a cellular context.

Materials:

HEK293 or HepG2 cells.

Expression vector for full-length human REV-ERBα (e.g., pCDNA-Flag-Rev-erbα).[14]

Luciferase reporter vector containing the mouse Bmal1 gene promoter upstream of the

luciferase gene (Bmal1-luc).[4][14]

Transfection reagent (e.g., Lipofectamine).

Luciferase assay substrate (D-Luciferin).

Procedure:

Seed HEK293 cells in 24- or 96-well plates.

Co-transfect cells with the REV-ERBα expression vector and the Bmal1-luc reporter

vector. A β-galactosidase vector can be co-transfected for normalization.[14]

Allow cells to express the proteins for 24-48 hours.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4865262/
https://academic.oup.com/mend/article/19/6/1452/2737910
https://pmc.ncbi.nlm.nih.gov/articles/PMC3343186/
https://academic.oup.com/mend/article/19/6/1452/2737910
https://academic.oup.com/mend/article/19/6/1452/2737910
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat cells with various concentrations of the test compound (e.g., SR9011) or vehicle

(DMSO) for a specified time (e.g., 24 hours).[15]

Lyse the cells and measure luciferase activity using a luminometer after adding the

substrate.

Normalize luciferase activity to the control (β-galactosidase or total protein).

Plot the dose-response curve to determine the IC₅₀ value, which is the concentration at

which the compound inhibits 50% of the Bmal1 promoter activity.[4]

Bmal1-Luciferase Reporter Assay Workflow

1. Cell Culture
(HEK293 cells)

2. Co-transfection
- REV-ERBα Vector

- Bmal1-Luc Reporter Vector

3. Incubation
(24-48h)

4. Ligand Treatment
(SR9011 or Heme) 5. Cell Lysis 6. Add Substrate

(Luciferin) 7. Measure Luminescence 8. Data Analysis
(Calculate IC₅₀)
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Workflow for a Cell-Based Reporter Assay

In Vivo Metabolic Phenotyping: CLAMS Analysis
The Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to assess the

effect of a compound on whole-body metabolism in live animals.

Objective: To measure changes in energy expenditure, respiratory exchange ratio (RER),

food intake, and physical activity in mice treated with a REV-ERB ligand.

Materials:

CLAMS apparatus (Columbus Instruments).[16]

Experimental mice (e.g., C57BL/6J).

SR9011 hydrochloride prepared for injection (e.g., in a vehicle of DMSO/corn oil).
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Procedure:

Acclimation: Individually house mice in the CLAMS chambers for at least 48-72 hours to

adapt to the new environment and feeding system before data collection begins.[16][17]

Baseline Measurement: Collect baseline data for 48-72 hours to establish normal diurnal

and nocturnal patterns for each mouse.

Treatment: Administer SR9011 (e.g., 100 mg/kg, intraperitoneal injection, twice daily) or

vehicle at specific circadian times (e.g., CT0 and CT12).[18]

Data Collection: Continuously monitor the following parameters for several days:

Oxygen Consumption (VO₂): Rate at which oxygen is consumed.

Carbon Dioxide Production (VCO₂): Rate at which carbon dioxide is produced.

Food and Water Intake: Measured by sensitive scales.

Locomotor Activity: Measured by infrared beam breaks.[19]

Data Analysis:

Calculate the Respiratory Exchange Ratio (RER) = VCO₂ / VO₂. An RER near 1.0

indicates carbohydrate oxidation, while an RER near 0.7 indicates fat oxidation.[19]

Calculate Energy Expenditure (Heat) using the Weir equation or Lusk table, which

incorporates VO₂ and RER.[19][20]

Analyze data by comparing treatment groups to vehicle controls, and by examining

changes between light and dark cycles.

Summary and Conclusion
The comparison between SR9011 and heme highlights the classic trade-off between synthetic

chemical probes and natural physiological molecules.
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SR9011 hydrochloride is a potent and specific agonist for both REV-ERBα and REV-ERBβ.

Its high affinity and demonstrated in vivo efficacy in modulating metabolism and circadian

behavior make it an invaluable tool for pharmacological studies aimed at understanding

REV-ERB function.[4][18] Its specificity for REV-ERBs over other nuclear receptors is a

significant advantage for dissecting specific pathways.[4]

Heme is the endogenous ligand, ensuring physiological relevance. Its concentration naturally

oscillates, providing a mechanism for integrating cellular metabolic status with the circadian

clock.[2] However, heme's promiscuity as a prosthetic group for numerous essential proteins

complicates its use as a specific experimental modulator of REV-ERB and makes its precise

signaling role challenging to isolate.[11]

For researchers aiming to induce strong and specific activation of REV-ERB-mediated

transcriptional repression to study its downstream consequences, SR9011 is the superior tool.

For studies focused on the physiological integration of cellular energy status (via heme

synthesis) with the core clock machinery, understanding the role of heme is paramount. The

choice of ligand ultimately depends on the specific research question and the desired level of

physiological versus pharmacological insight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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